molecular formula C14H20ClN3O4 B12779013 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide CAS No. 22459-75-2

5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide

Cat. No.: B12779013
CAS No.: 22459-75-2
M. Wt: 329.78 g/mol
InChI Key: PVUYBBJPARWTJY-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of benzamide and is characterized by the presence of chloro, diethylamino, methoxy, and nitro functional groups. This compound is of significant interest due to its pharmacological properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methoxybenzamide to introduce the nitro group, followed by chlorination to add the chloro substituent. The diethylaminoethyl group is then introduced through a nucleophilic substitution reaction. The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination reactions, followed by continuous flow processes for the introduction of the diethylaminoethyl group. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Benzamides: Substitution reactions yield various substituted benzamides with different functional groups.

Scientific Research Applications

5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its pharmacological properties, including antiemetic and prokinetic effects.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. It is known to act as a dopamine receptor antagonist, which contributes to its antiemetic properties. The compound also enhances gastrointestinal motility by sensitizing tissues to the action of acetylcholine. This dual action makes it effective in treating conditions like gastroparesis and nausea.

Comparison with Similar Compounds

Similar Compounds

    Metoclopramide: A well-known antiemetic and prokinetic agent with a similar structure.

    Domperidone: Another dopamine antagonist used for similar therapeutic purposes.

    Cisapride: A prokinetic agent with a different mechanism of action but similar clinical applications.

Uniqueness

5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act on both dopamine receptors and acetylcholine-sensitive tissues sets it apart from other compounds with similar therapeutic uses.

Properties

CAS No.

22459-75-2

Molecular Formula

C14H20ClN3O4

Molecular Weight

329.78 g/mol

IUPAC Name

5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide

InChI

InChI=1S/C14H20ClN3O4/c1-4-17(5-2)7-6-16-14(19)10-8-11(15)12(18(20)21)9-13(10)22-3/h8-9H,4-7H2,1-3H3,(H,16,19)

InChI Key

PVUYBBJPARWTJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)[N+](=O)[O-])Cl

Origin of Product

United States

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